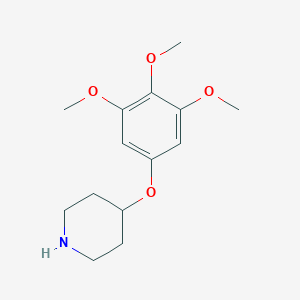

4-(3,4,5-Trimethoxyphenoxy)piperidine

Übersicht

Beschreibung

4-(3,4,5-Trimethoxyphenoxy)piperidine is a chemical compound that features a piperidine ring bonded to a 3,4,5-trimethoxyphenoxy group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties . Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxyphenoxy)piperidine typically involves the reaction of 3,4,5-trimethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of piperidine derivatives often involves continuous flow reactions and the use of catalysts to enhance yield and efficiency. For instance, the use of rhodium-catalyzed hydroaminations of olefins with piperidine can produce high yields of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4,5-Trimethoxyphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the methoxy groups on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(3,4,5-Trimethoxyphenoxy)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(3,4,5-Trimethoxyphenoxy)piperidine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . The piperidine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperine: Another piperidine derivative known for its bioavailability-enhancing properties.

Piperidine-4-carboxamide: Known for its anticancer activity.

Piperazine derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

4-(3,4,5-Trimethoxyphenoxy)piperidine is unique due to the presence of the trimethoxyphenyl group, which imparts significant biological activity. This compound’s ability to inhibit multiple molecular targets makes it a valuable candidate for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,4,5-Trimethoxyphenoxy)piperidine?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 3,4,5-trimethoxyphenol reacts with nitrophthalonitrile derivatives (e.g., 4-nitrophthalonitrile) under alkaline conditions (e.g., NaOH in dichloromethane) to form intermediates, which are further functionalized with piperidine rings. Key steps include refluxing in aprotic solvents, purification via column chromatography, and crystallization . Optimizing equivalents of reactants and reaction time (e.g., 1–2 hours at room temperature) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C-NMR : Identifies substituent positions (e.g., trimethoxy groups at 3,4,5-positions of the phenyl ring) and piperidine ring conformation.

- UV-Vis : Detects π→π* transitions in aromatic systems (e.g., λmax ~300 nm for trimethoxyphenoxy groups).

- IR : Confirms functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for methoxy groups).

- MALDI-TOF Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What structural features influence the compound’s reactivity and stability?

- Methodology :

- Trimethoxy Groups : Electron-donating methoxy groups enhance aromatic ring stability but may reduce electrophilic substitution reactivity.

- Piperidine Ring : The basic nitrogen enables salt formation (e.g., hydrochloride salts for improved solubility) and participates in hydrogen bonding with biological targets.

- Amide/ether linkages : Hydrolysis under acidic/basic conditions requires stability testing (e.g., pH 1–13 buffers at 37°C for 24 hours) .

Advanced Research Questions

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy, halogen, or methyl groups) .

- Biological Assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays, receptor binding studies).

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity.

- Example : A study compared analogs (Table 1) and found triethoxy derivatives showed reduced activity due to steric hindrance .

Q. What strategies address low yield in nucleophilic substitution reactions during synthesis?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Base Selection : Strong bases (e.g., K₂CO₃) deprotonate phenolic OH groups efficiently.

- Temperature Control : Mild heating (40–60°C) avoids side reactions.

- Workup : Use aqueous washes (e.g., NaHCO₃) to remove unreacted starting material .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis.

- Assay Standardization : Use validated protocols (e.g., IC50 determination with positive controls).

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography ensures correct stereochemistry .

Q. What computational methods predict interactions with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina models binding modes to receptors (e.g., docking into kinase ATP-binding pockets).

- MD Simulations : GROMACS assesses binding stability over time (e.g., 100 ns simulations).

- QSAR Models : Predict activity using descriptors like polar surface area and H-bond donors .

Q. How to determine stability under physiological conditions for drug development?

- Methodology :

- Forced Degradation : Expose to light (ICH Q1B), heat (40–80°C), and hydrolytic conditions (pH 1–13).

- Analytical Monitoring : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., t90) .

Q. What challenges arise in scaling up synthesis, and how to mitigate them?

- Methodology :

Eigenschaften

IUPAC Name |

4-(3,4,5-trimethoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-16-12-8-11(9-13(17-2)14(12)18-3)19-10-4-6-15-7-5-10/h8-10,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDJUQDIBDEMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.